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Compound of Interest

(2-(2-Aminophenyl)thiazol-4-
Compound Name:
yl)methanol

Cat. No.: B3029428

An In-depth Technical Guide to the Spectroscopic Analysis of (2-(2-Aminophenyl)thiazol-4-
yl)methanol

Foreword: The Structural Imperative in Modern Drug
Discovery

In the landscape of pharmaceutical research and development, the unambiguous
characterization of novel chemical entities is not merely a procedural step but the very
foundation of scientific integrity and therapeutic potential. The molecule at the center of this
guide, (2-(2-Aminophenyl)thiazol-4-yl)methanol, represents a scaffold of significant interest.
It combines an aminophenyl moiety with a thiazole core, a heterocyclic system renowned for its
prevalence in a wide array of FDA-approved drugs, including anticancer, antiviral, and anti-
inflammatory agents.[1][2][3][4] The therapeutic promise of any such molecule is inextricably
linked to the precise arrangement of its atoms. Therefore, a multi-faceted spectroscopic
analysis is paramount to confirm its identity, purity, and structural integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a
logical and in-depth exploration of the molecule through the lens of four critical analytical
techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our narrative is guided by
the principle of causality—explaining not just what to do, but why specific experimental choices
are made and how the resulting data coalesce into a definitive structural portrait. Each protocol
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is designed as a self-validating system, ensuring that the insights from one technique
corroborate and enrich the others, culminating in a characterization of the highest confidence.

The Subject Molecule: (2-(2-Aminophenyl)thiazol-4-
yl)methanol

Before delving into the analytical methodologies, it is essential to understand the subject's
fundamental properties. The molecule's structure is a confluence of a reactive aminophenyl
group, a versatile thiazole ring, and a primary alcohol, features that suggest potential for further
chemical modification and diverse biological interactions.

Molecular Properties

Property Value Source
Chemical Formula C10H10N20S [5]
Molecular Weight 206.26 g/mol [5]

CAS Number 658076-79-0 [5]
Appearance Typically a solid powder N/A
SMILES C1=CC=C(C(=C1)C2=NC(=CS -

2)CO)N

Annotated Molecular Structure

The following diagram illustrates the molecular structure with a numbering system that will be
used for spectral assignments, particularly in the NMR section.

Caption: Annotated structure of (2-(2-Aminophenyl)thiazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation.
It provides an unparalleled, atom-by-atom view of the molecular framework. *H NMR maps the
proton environment, revealing neighboring relationships through spin-spin coupling, while 3C
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NMR details the carbon backbone. For a molecule like ours, with distinct aromatic and aliphatic

regions, NMR is indispensable for confirming the precise connectivity of the aminophenyl and
thiazole-methanol fragments.

Experimental Workflow for NMR Analysis
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Caption: Standard workflow for NMR spectroscopic analysis.
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Protocol for NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of (2-(2-Aminophenyl)thiazol-4-yl)methanol in
approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). DMSO-ds is an excellent
choice as it readily dissolves the compound and its residual solvent peak does not obscure
key signals. The exchangeable amine (-NH2) and hydroxyl (-OH) protons are also clearly
visible in this solvent.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift calibration (& = 0.00 ppm).

'H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Standard
parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition of 16-
32 scans to ensure a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum on the same instrument (operating at 100
MHz for 13C). Due to the low natural abundance of the 13C isotope, a greater number of
scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to ensure
all carbon signals appear as singlets.

Predicted *H and **C NMR Spectral Data

Trustworthiness: The following assignments are based on established chemical shift principles

and data from analogous structures, such as 2-aminobenzyl alcohol and substituted thiazoles.
[1][6][7] The use of DMSO-ds as a solvent is critical for observing the labile N-H and O-H
protons.
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IH NMR Predicted & - .
_ Multiplicity Integration Notes
Assignment (ppm)
The lone proton
H5 (Thiazole) ~7.30 Singlet (s) 1H on the thiazole
ring.
Protons ortho
_ and para to the
H3', H5' (Phenyl) ~6.60 - 6.80 Multiplet (m) 2H )
amino group,
shifted upfield.
, Protons meta to
H4', H6' (Phenyl)  ~7.00-7.20 Multiplet (m) 2H ]
the amino group.
Chemical shift is
-NHz (Amine) ~5.00 Broad s 2H concentration-
dependent.[6]
Coupling to
-OH (Alcohol) ~5.10 Triplet (t) 1H adjacent -CH2
protons.
Coupling to the
-CHz- piing
~4.50 Doublet (d) 2H adjacent -OH
(Methylene)
proton.[6]
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13C NMR Assignment Predicted & (ppm) Notes

Carbon between two
C2 (Thiazole) ~165-170 heteroatoms (N, S),
significantly deshielded.[1]

Substituted carbon of the

C4 (Thiazole) ~145-150 )

thiazole C=C bond.

Aromatic carbon bearing the
C2' (Phenyl) ~148 ]

amino group.

Carbon attached to the
C1' (Phenyl) ~120-125 ) )

thiazole ring.
C4', C6' (Phenyl) ~128-130 Aromatic CH carbons.

Aromatic CH carbons shielded
C3', C5' (Phenyl) ~115-118 )

by the amino group.

] Unsubstituted carbon of the

C5 (Thiazole) ~112-115 )

thiazole C=C bond.

Aliphatic carbon attached to an
C7 (-CH20H) ~60-62

oxygen atom.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying
the functional groups within a molecule. It works by measuring the absorption of infrared
radiation, which excites molecular vibrations (stretching, bending). For our target compound,
FT-IR is crucial for confirming the presence of the key N-H (amine), O-H (alcohol), C=N
(thiazole), and aromatic C=C bonds.

Protocol for FT-IR Spectroscopy

A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory,
which requires minimal sample preparation.
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 Instrument Background: Record a background spectrum of the clean ATR crystal to subtract
atmospheric (COz2, H20) and instrumental noise.

o Sample Application: Place a small amount of the solid (2-(2-Aminophenyl)thiazol-4-
yl)methanol powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically
by co-adding 16-32 scans in the 4000-400 cm~1 range.

Predicted FT-IR Absorption Bands

Trustworthiness: The predicted frequencies are based on well-established correlation charts
and literature values for similar thiazole and aminophenyl compounds.[8][9][10] The
simultaneous presence of both a broad O-H and two sharp N-H stretches is a key diagnostic

feature.
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i ] Predicted )
Vibrational Mode Intensity Notes
Wavenumber (cm~?)

Characteristic of a
O-H Stretch (Alcohol) 3400 - 3200 Strong, Broad hydrogen-bonded
hydroxyl group.

_ Asymmetric and
) Medium, two sharp ) )
N-H Stretch (Amine) 3450 - 3300 band symmetric stretching
ands
of the primary amine.

Stretching of sp2 C-H
Aromatic C-H Stretch 3100 - 3000 Medium to Weak bonds in the phenyl
and thiazole rings.

Overlapping
] absorptions from the
C=N/ C=C Stretch 1620 - 1550 Strong to Medium _
thiazole and phenyl

rings.[1]

i ) Scissoring vibration of
N-H Bend (Amine) 1650 - 1580 Medium
the -NH2 group.

Characteristic of a
C-O Stretch (Alcohol) 1150 - 1050 Strong )
primary alcohol.

Mass Spectrometry (MS): The Molecular Weight
Gatekeeper

Expertise & Experience: Mass spectrometry is the definitive technique for determining a
molecule's molecular weight. It provides the mass-to-charge ratio (m/z) of the molecule and its
fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula
with extreme accuracy, serving as a final confirmation of the elemental composition.

Protocol for Electrospray lonization (ESI) MS

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.
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e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

« lonization: Use positive ion mode, as the amine and thiazole nitrogen atoms are readily
protonated.

o Data Acquisition: Scan a mass range that comfortably includes the expected molecular
weight (e.g., m/z 50-500).

Predicted Mass Spectrum Data

Trustworthiness: The primary goal is to observe the protonated molecular ion [M+H]*. The
predicted m/z value is calculated directly from the molecular formula C10H10N20S.[5]

e Molecular Weight: 206.26

e Expected [M+H]* lon: m/z 207.27

Plausible Fragmentation Pathway

The fragmentation pattern provides a "fingerprint" that can further validate the structure. The
bonds adjacent to the heteroatoms and functional groups are often the most likely to cleave.

Loss of H20 (-18)
m/z = 189.27

Parent lon [M+H]+\ - «CH20H 5| Loss of CH20H (-31)
miz=20727 ) R m/z = 176.26

Cleavage of
Aminophenyl group
m/z = 115 (Thiazole-CH20H) or
m/z = 93 (Aminophenyl)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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